Silane,ethynyl-2-d-trimethyl- (commonly known as TMS-acetylene-d) is a highly specialized, isotopically labeled terminal alkyne protected by a trimethylsilyl (TMS) group . With an isotopic purity typically exceeding 99 atom % D, it serves as a critical liquid-phase precursor for introducing the -C≡C-D moiety into complex organic frameworks or for elucidating reaction mechanisms via Kinetic Isotope Effect (KIE) studies [1]. Unlike gaseous alkyne precursors, its liquid state (bp ~53 °C) and TMS protection enable precise volumetric handling, prevent unwanted homocoupling, and allow for chemoselective downstream transformations, making it a premium building block for advanced materials, Raman imaging probes, and mechanistic organometallic research .
Attempting to substitute TMS-acetylene-d with unlabeled TMS-acetylene completely negates its utility in isotopic labeling, rendering it useless for KIE measurements or the synthesis of Raman-shifted bioorthogonal probes[1]. Furthermore, substituting it with unprotected Acetylene-d1 gas introduces severe processability challenges; the gaseous reagent requires pressurized manifolds, exhibits poor stoichiometric control in small-scale reactions, and is prone to uncontrolled bis-coupling[2]. The TMS group is strictly necessary to ensure mono-functionalization and to maintain the reagent as a stable, easily handled liquid under standard Schlenk or benchtop conditions [1].
The incorporation of the deuterium atom at the terminal alkyne position significantly alters the vibrational frequency of the triple bond due to the increased reduced mass. While the unlabeled terminal alkyne (-C≡C-H) exhibits a characteristic Raman stretching frequency around 2110–2140 cm⁻¹, the deuterated analog (-C≡C-D) derived from TMS-acetylene-d shifts to the 1970–2000 cm⁻¹ range [1]. This ~130 cm⁻¹ redshift moves the signal deeper into the cellular 'silent region,' eliminating overlap with endogenous cellular biomolecules and enabling two-color, multiplexed stimulated Raman scattering (SRS) imaging [2].
| Evidence Dimension | Alkyne Raman Stretching Frequency |
| Target Compound Data | ~1970–2000 cm⁻¹ (-C≡C-D moiety) |
| Comparator Or Baseline | ~2110–2140 cm⁻¹ (Unlabeled -C≡C-H moiety) |
| Quantified Difference | ~130 cm⁻¹ redshift |
| Conditions | Spontaneous or Stimulated Raman Scattering (SRS) in live-cell imaging environments |
Procuring the deuterated precursor is essential for synthesizing bioorthogonal Raman tags that can be tracked simultaneously with unlabeled tags without spectral interference.
TMS-acetylene-d is a volatile but stable liquid at room temperature (boiling point ~53 °C, density ~0.702 g/mL), allowing for precise volumetric addition via standard syringes . In stark contrast, the un-TMS-protected equivalent, Acetylene-d1, is a highly flammable gas that requires specialized pressure regulators, gas-tight manifolds, and complex manometric measurements to control stoichiometry [1]. The liquid state of TMS-acetylene-d reduces handling complexity, minimizes the risk of explosive gas accumulation, and ensures high reproducibility in small-scale catalytic screening.
| Evidence Dimension | Physical State and Handling Method |
| Target Compound Data | Liquid (bp 53 °C); syringe-transferable |
| Comparator Or Baseline | Acetylene-d1: Gas; requires pressurized manifold |
| Quantified Difference | Elimination of gas-handling equipment and improved stoichiometric precision |
| Conditions | Standard laboratory benchtop or Schlenk line synthesis at 25 °C |
Buyers can bypass the regulatory and infrastructural overhead of handling pressurized deuterated gases by utilizing this liquid-phase equivalent.
In mechanistic studies of transition-metal-catalyzed alkyne functionalizations, determining whether terminal C-H bond cleavage is the rate-determining step requires a highly enriched deuterated substrate . TMS-acetylene-d, with its >99 atom % D isotopic purity, allows researchers to accurately measure the primary kinetic isotope effect (k_H / k_D). When comparing reaction rates of unlabeled TMS-acetylene versus TMS-acetylene-d (often after in situ desilylation), a k_H / k_D ratio significantly greater than 1 (typically 2 to 7) quantitatively proves that acetylenic proton abstraction is rate-limiting[1].
| Evidence Dimension | Isotopic Purity and KIE Utility |
| Target Compound Data | >99 atom % D; enables precise k_H/k_D > 2 measurements |
| Comparator Or Baseline | Unlabeled TMS-acetylene: Cannot measure KIE |
| Quantified Difference | Absolute requirement for >99% isotopic enrichment to resolve rate-determining steps |
| Conditions | Kinetic profiling of transition-metal-catalyzed cross-coupling reactions |
Procurement of the >99% D-enriched compound is strictly necessary for laboratories conducting rigorous mechanistic elucidation and catalytic cycle optimization.
Used as a precursor to install the -C≡C-D moiety onto biomolecules (like lipids, nucleosides, or amino acids), creating bioorthogonal tags that emit in the Raman 'silent region' (~1970 cm⁻¹) for high-contrast, multi-color live-cell imaging without spectral overlap [1].
Employed as the primary labeled substrate in kinetic isotope effect (KIE) studies to determine the rate-limiting steps in Sonogashira, Glaser, and CuAAC (Click) reactions, guiding the design of more efficient industrial catalysts [2].
Utilized in Hiyama-type or fluoride-mediated desilylative cross-coupling reactions to directly transfer the intact -C≡C-D group to aryl or heteroaryl halides, streamlining the synthesis of deuterated drug candidates with improved metabolic stability [2].
Applied in Click chemistry to generate 5-deuterio-1,2,3-triazole linkages in synthetic foldamers and peptidomimetics, where the deuterium label aids in NMR structural elucidation and modifies hydrogen-bonding interactions at the triazole C5 position [3].
Flammable;Irritant